molecular formula C9H12ClNO2 B182580 Norsalsolinol CAS No. 42887-47-8

Norsalsolinol

Cat. No. B182580
CAS RN: 42887-47-8
M. Wt: 201.65 g/mol
InChI Key: MBFUSGLXKQWVDW-UHFFFAOYSA-N
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Description

Norsalsolinol is a chemical compound that is produced naturally in the body through the metabolism of dopamine . It has been shown to be a selective dopaminergic neurotoxin .


Synthesis Analysis

Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde, the oxidized metabolite of methanol . It has been linked primarily with neurotoxicity, especially within Parkinson’s Disease .


Molecular Structure Analysis

Norsalsolinol has a molecular formula of C9H11NO2, with an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Chemical Reactions Analysis

Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde . This reaction is thought to be involved in the response to alcohol .


Physical And Chemical Properties Analysis

Norsalsolinol has a density of 1.3±0.1 g/cm3, a boiling point of 379.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.2±3.0 kJ/mol and a flash point of 202.8±18.5 °C .

Scientific Research Applications

  • Norsalsolinol is actively taken up into PC12 cells, mainly via the dopamine transporter, indicating its potential involvement in dopaminergic systems (Maruyama, Suzuki, Kazusaka, & Fujita, 2001).

  • Levels of norsalsolinol derivatives increase in Parkinson’s disease patients treated with levodopa, but these compounds are not intrinsic markers of the disease, as their systemic levels likely result from the metabolism of levodopa (Scholz, Klingemann, & Moser, 2004).

  • Norsalsolinol is taken up into secretory vesicles via a vesicular monoamine transporter in PC12 cells and can be secreted by membrane depolarization or purinoceptor stimulation (Maruyama, Suzuki, Kazusaka, & Fujita, 2001).

  • N-Methyl-norsalsolinol is present in normal human brain and may derive from dopamine, suggesting its potential involvement in neurological conditions like Parkinson's disease (DeCuypere et al., 2001).

  • Norsalsolinol induces oxidative DNA damage and apoptosis in human neuroblastoma cells, highlighting its role in neuronal cell damage and potentially in neurodegenerative diseases (Kobayashi et al., 2009).

  • Dopamine and norsalsolinol levels in various human brain areas suggest that norsalsolinol's formation might be influenced by dopamine concentration, highlighting its relevance in neurochemical studies (Musshoff et al., 1999).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUSGLXKQWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42887-47-8 (hydrochloride)
Record name Norsalsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90188366
Record name Norsalsolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Norsalsolinol

CAS RN

34827-33-3
Record name 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34827-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norsalsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norsalsolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORSALSOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
456
Citations
F Musshoff, DW Lachenmeier, P Schmidt… - Alcoholism: Clinical …, 2005 - Wiley Online Library
Background: Dopamine (DA)‐derived tetrahydroisoquinolines (TIQs) are discussed as neurochemical factors of addiction processes in alcoholism. In a prospective study, the regional …
Number of citations: 48 onlinelibrary.wiley.com
A Thümen, A Behnecke, F Qadri, E Bäuml, A Moser - Neuroreport, 2002 - journals.lww.com
In earlier studies the dihydroxylated tetrahydroisoquinoline derivatives salsolinol and 2 (N)-methyl-norsalsolinol (NMNorsal), a 2 (N)-analogue of salsolinol, were identified as putative …
Number of citations: 32 journals.lww.com
H Kobayashi, K Fukuhara… - Journal of …, 2009 - Wiley Online Library
Tetrahydroisoquinoline (TIQ) derivatives are putative neurotoxins that may contribute to the degeneration of dopaminergic neurons in Parkinson’s disease. One TIQ, norsalsolinol (…
Number of citations: 19 onlinelibrary.wiley.com
J Scholz, H Bamberg, A Moser - Neurochemistry international, 1997 - Elsevier
As a compound of structural analogy with MPTP, N-methyl-norsalsolinol (2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline; 2-MDTIQ) was recently identified in the brain and …
Number of citations: 24 www.sciencedirect.com
M DeCuypere, VN Kalabokis, R Hao… - Journal of …, 2008 - Wiley Online Library
… against N‐methyl‐norsalsolinol and used to determine the cellular localization of N‐methyl‐norsalsolinol in brain. With HPLC‐EC, N‐methyl‐norsalsolinol was detected in all regions of …
Number of citations: 10 onlinelibrary.wiley.com
F Musshoff, T Daldrup, W Bonte, A Leitner… - Pharmacology …, 1997 - Elsevier
The tetrahydroisoquinoline alkaloids salsolinol and norsalsolinol were found in human urine samples in concentrations ranging from 0.1 to 29.5 ng/ml. Great interindividual variation …
Number of citations: 25 www.sciencedirect.com
A Moser, J Scholz, F Nobbe, P Vieregge… - Journal of the …, 1995 - Elsevier
We could identify the MPTP-like compound and isoquinoline derivative N-methyl-norsalsolinol (2-MDTIQ) in cerebrospinal fluid (CSF) of patients with Parkinson's disease. The …
Number of citations: 65 www.sciencedirect.com
F Musshoff, P Schmidt, R Dettmeyer, F Priemer… - Forensic science …, 2000 - Elsevier
… of dopamine-derived salsolinol (SAL) and norsalsolinol (NorSAL) were determined in human … Norsalsolinol and the deuterated analog were synthesized according to Buck [24]. (R)-SAL …
Number of citations: 104 www.sciencedirect.com
J Scholz, I Klingemann, A Moser - Journal of Neurology, Neurosurgery …, 2004 - jnnp.bmj.com
… Increased urine concentrations of norsalsolinol derivatives … In the patient group, the concentrations of all three norsalsolinol … We conclude that systemic levels of norsalsolinol …
Number of citations: 21 jnnp.bmj.com
M Minami, W Maruyama, P Dostert, T Nagatsu… - Journal of Neural …, 1993 - Springer
… Norsalsolinol induced positive cooperativity toward kynuramine. Both norsalsolinol and N-methyl-norsalsolinol inhibited type B oxidase noncompetitively to the substrate, and their K i …
Number of citations: 52 link.springer.com

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